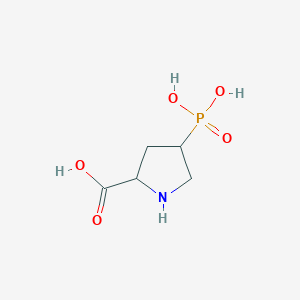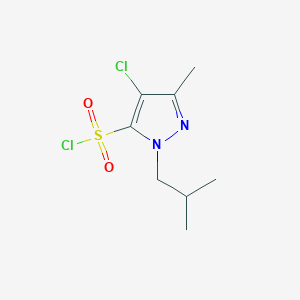![molecular formula C17H22N2O2 B2741631 N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2411201-75-5](/img/structure/B2741631.png)
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, commonly known as BPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mécanisme D'action
BPEP acts as a selective antagonist of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide by binding to the allosteric site of the receptor, thereby blocking the activation of the receptor by glutamate. This results in a decrease in the downstream signaling pathways activated by N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, leading to a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
BPEP has been shown to have several biochemical and physiological effects in different experimental models. It has been shown to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in the pathogenesis of Parkinson's disease. BPEP has also been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease. In addition, BPEP has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPEP has several advantages as a research tool. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the central nervous system. BPEP has also been shown to have good selectivity and specificity for N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide, making it a reliable tool for studying the function of this receptor. However, BPEP has some limitations as well. It has a short half-life in vivo, which limits its use in long-term experiments. In addition, BPEP has been shown to have some off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on BPEP and N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide. One direction is to develop more potent and selective antagonists of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide that can be used in clinical settings. Another direction is to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the pathogenesis of other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Furthermore, the development of new imaging techniques can help to visualize the distribution and function of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in the brain, which can provide important insights into its role in normal and pathological conditions.
Méthodes De Synthèse
BPEP can be synthesized using a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 4-benzylpiperidine with 2-bromoacetylpropionyl bromide to obtain the intermediate product, which is further reacted with ethyl acetoacetate to yield the final product, BPEP. The synthesis method has been optimized to obtain high yields and purity of BPEP.
Applications De Recherche Scientifique
BPEP has been extensively used in scientific research to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in various physiological and pathological conditions. It has been shown to have therapeutic potential in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, anxiety, depression, and addiction. BPEP has also been used to study the role of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-13-17(21)19-10-8-15(9-11-19)12-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOABNWDDZOAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B2741548.png)
![N-[[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2741549.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2741550.png)
![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)



![2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2741557.png)





![2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741570.png)